

Evaluating the Cost-Effectiveness of 2,7-Dimethylphenazine Synthesis Methods: A Comparative Guide

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Compound of Interest

Compound Name: 2,7-Dimethylphenazine

Cat. No.: B15491785

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of different synthesis methods for **2,7-Dimethylphenazine**, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections present a quantitative analysis of the cost-effectiveness of various synthetic routes, complete experimental protocols for the most viable methods, and a visualization of the general phenazine biosynthesis and its role in bacterial signaling pathways.

Data Presentation: A Comparative Analysis of Synthesis Routes

The cost-effectiveness of a synthesis is determined by a combination of factors, primarily the cost of starting materials and the overall yield of the reaction. Below is a table summarizing the key quantitative data for two plausible synthetic pathways for **2,7-Dimethylphenazine**.

Synthesis Method	Starting Materials	Key Reagents	Overall Yield (%)	Estimated Cost per Gram of Product (\$)
Method 1: Two-Step Synthesis via Diamine	o-Toluidine, Nitrating Agent	Acetic Anhydride, Nitric Acid, Palladium on Carbon, Hydrogen	~75-80%	Lower
Method 2: Wohl-Aue Reaction	p-Toluidine, Nitrobenzene	Potassium Hydroxide	Variable, generally moderate	Potentially higher due to lower yields and purification challenges

Note: The estimated cost is based on commercially available prices for reagents and may vary depending on the supplier and scale of the synthesis. The yield for the Wohl-Aue reaction can be highly variable and is often lower than modern catalytic methods.

Experimental Protocols

Method 1: Two-Step Synthesis via 3,4-Diaminotoluene

This method involves the nitration and subsequent reduction of a toluidine derivative, followed by oxidative cyclization to form the phenazine ring.

Step 1: Synthesis of 4-Methyl-2-nitroaniline from o-Toluidine

A common precursor for 3,4-diaminotoluene is 4-methyl-2-nitroaniline, which can be synthesized from o-toluidine. The synthesis generally involves the protection of the amino group, followed by nitration and deprotection. A reported method involves the acetylation of o-toluidine, followed by nitration and subsequent hydrolysis of the acetyl group. This process can achieve yields in the range of 80-84%.

Step 2: Synthesis of 3,4-Diaminotoluene by Reduction of 4-Methyl-2-nitroaniline

The reduction of 4-methyl-2-nitroaniline to 3,4-diaminotoluene can be achieved with high efficiency. A patented method describes the hydrogenation of o-nitro-p-toluidine (4-methyl-2-nitroaniline) using a nickel catalyst. This reaction proceeds at a temperature of 65-75°C under a pressure of 1-3 MPa and can achieve a yield of 96-97%.

Step 3: Oxidative Condensation to **2,7-Dimethylphenazine**

While a specific, high-yield protocol for the direct oxidative condensation of 3,4-diaminotoluene to **2,7-dimethylphenazine** is not readily available in recent literature, a plausible method involves the use of a mild oxidizing agent. A related reaction, the oxidation of 2,4-diaminotoluene with hydrogen peroxide, is known to produce a phenazine derivative. A similar approach with 3,4-diaminotoluene is expected to yield **2,7-dimethylphenazine**. The final product would require purification, likely by column chromatography.

Method 2: Wohl-Aue Reaction

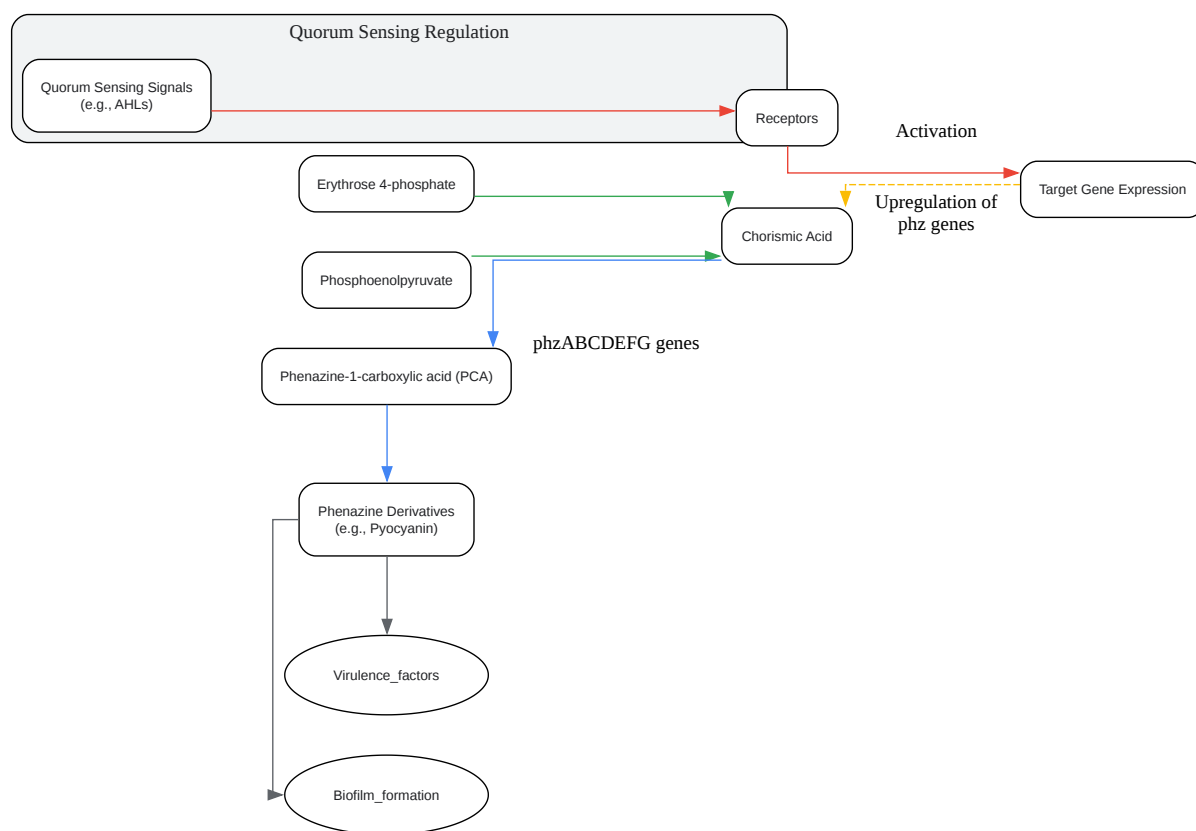
The Wohl-Aue reaction is a classical method for synthesizing phenazines from an aromatic nitro compound and an aniline in the presence of a strong base.

General Procedure:

A mixture of p-toluidine and nitrobenzene is heated with powdered potassium hydroxide. The reaction is typically carried out at elevated temperatures. The reaction mixture is then cooled, and the product is isolated by extraction and purified by crystallization or chromatography. While this is a direct, one-pot synthesis, the yields can be modest and the reaction may produce a mixture of products, necessitating careful purification.

Mandatory Visualization: Phenazine Biosynthesis and Quorum Sensing Pathway

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various bacteria, such as *Pseudomonas aeruginosa*. Their biosynthesis is linked to the shikimic acid pathway, and their production is often regulated by quorum sensing, a cell-to-cell communication mechanism. The following diagram illustrates the general pathway of phenazine biosynthesis and its integration with quorum sensing.



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Caption: General overview of phenazine biosynthesis and its regulation by quorum sensing.

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